Meso-Zeaxanthin

Pharmacokinetics Ocular nutrition Bioavailability

Procure meso-zeaxanthin (CAS 31272-50-1) for complete macular pigment replenishment. Unlike generic lutein or (3R,3′R)-zeaxanthin, only this (3R,3′S)-stereoisomer completes the foveal 1:1:1 stoichiometric ratio with lutein and zeaxanthin, delivering superior singlet oxygen quenching synergy. Due to 70% lower plasma bioavailability, prioritize diacetate or microencapsulated forms. Validated at 10 mg/day (ENIGMA trial) for MPOD augmentation and contrast sensitivity improvement. Essential for ARPE-19 retinal cytoprotection studies. Research-grade ≥98% purity.

Molecular Formula C40H56O2
Molecular Weight 568.9 g/mol
CAS No. 31272-50-1
Cat. No. B1235934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-Zeaxanthin
CAS31272-50-1
Synonyms3R,3'S zeaxanthin
meso-zeaxanthin
Molecular FormulaC40H56O2
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+
InChIKeyJKQXZKUSFCKOGQ-YOPUJPICSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meso-Zeaxanthin (CAS 31272-50-1): Stereochemical Identity and Functional Distinction Among Macular Carotenoids


Meso-Zeaxanthin (CAS 31272-50-1) is a xanthophyll carotenoid with the specific stereochemical configuration (3R,3′S)-zeaxanthin, distinguishing it as one of three stereoisomers of zeaxanthin alongside (3R,3′R)-zeaxanthin and (3S,3′S)-zeaxanthin [1]. This compound is a constitutive component of the human macular pigment, where it co-localizes with lutein and (3R,3′R)-zeaxanthin in a characteristic 1:1:1 ratio at the foveal center [2]. Unlike (3R,3′R)-zeaxanthin, which is abundant in plant and algal sources, meso-zeaxanthin is rarely encountered in the typical human diet and is believed to be generated endogenously in the retina via enzymatic conversion of dietary lutein [1].

Why Meso-Zeaxanthin Cannot Be Substituted by Generic Lutein or (3R,3′R)-Zeaxanthin in Ocular Formulations


Substitution of meso-zeaxanthin with generic lutein or (3R,3′R)-zeaxanthin in formulations targeting macular health is scientifically unjustified due to three quantitative parameters: stereospecific retinal deposition, differential systemic bioavailability, and unique antioxidant synergy. The human macula selectively accumulates these three carotenoids in distinct spatial distributions, with meso-zeaxanthin dominating the central fovea where the ratio of lutein:(3R,3′R)-zeaxanthin:meso-zeaxanthin is exactly 1:1:1, whereas the peripheral retina exhibits lutein predominance over the zeaxanthins [1]. Furthermore, pharmacokinetic studies reveal that meso-zeaxanthin exhibits significantly lower plasma bioavailability per mg dose compared to (3R,3′R)-zeaxanthin, indicating that systemic exposure metrics cannot predict retinal deposition [2]. Most critically, solution-phase quenching assays demonstrate that the 1:1:1 mixture of all three macular carotenoids quenches more singlet oxygen than any individual carotenoid at equivalent total concentrations, establishing functional synergy that precludes simple substitution [3].

Meso-Zeaxanthin (CAS 31272-50-1): Quantitative Evidence for Differentiated Performance Against Comparator Carotenoids


Comparative Bioavailability: Meso-Zeaxanthin Exhibits 70% Lower Plasma Response per mg Dose Relative to (3R,3′R)-Zeaxanthin in Human Supplementation

In a human supplementation study (n=19), plasma concentrations per mg dose at day 22 were quantified for the three macular carotenoids. Meso-zeaxanthin yielded 0.026 μmol/L per mg, compared to 0.088 μmol/L per mg for (3R,3′R)-zeaxanthin and 0.056 μmol/L per mg for lutein. The plasma response to meso-zeaxanthin was approximately 70% lower than that of (3R,3′R)-zeaxanthin and 54% lower than that of lutein, indicating markedly reduced systemic bioavailability [1].

Pharmacokinetics Ocular nutrition Bioavailability

Singlet Oxygen Quenching Synergy: 1:1:1 Mixture of Meso-Zeaxanthin with Lutein and Zeaxanthin Outperforms Individual Carotenoids at Equal Concentration

Electron paramagnetic resonance (EPR) spectroscopy was employed to measure singlet oxygen quenching in solution. At equal total carotenoid concentration, a 1:1:1 mixture of meso-zeaxanthin, (3R,3′R)-zeaxanthin, and lutein quenched more singlet oxygen than any of the individual carotenoids alone. The physiological 1:1:1 ratio found in the human fovea was shown to be optimal for maximizing singlet oxygen scavenging capacity, establishing functional synergy among the three macular carotenoids [1].

Antioxidant capacity Photoprotection Macular pigment

Formulation-Dependent Bioavailability: Meso-Zeaxanthin Diacetate in Micromicellar Formulation Enhances Serum Response Over Free Form in Oil

A 6-month randomized placebo-controlled trial (n=81 healthy volunteers) compared the bioavailability of free meso-zeaxanthin in sunflower or omega-3 oil versus meso-zeaxanthin diacetate in a micromicellar formulation. Serum meso-zeaxanthin concentrations increased significantly in all active interventions compared to placebo (p < 0.001 to p = 0.008), with the diacetate micromicelle formulation exhibiting a significantly higher mean serum response for meso-zeaxanthin compared to the free form in oil [1].

Formulation science Oral bioavailability Nutraceutical development

Spatial Macular Pigment Restoration: Meso-Zeaxanthin-Dominant Formulation Reverses Central Dip Phenotype Within 8 Weeks

In an exploratory study of 10 subjects (5 normal, 5 with early AMD), supplementation with a formulation containing 7.3 mg meso-zeaxanthin, 3.7 mg lutein, and 0.8 mg zeaxanthin daily for 8 weeks resulted in significant MPOD increases at 0.25°, 0.5°, 1°, and average MPOD across the spatial profile (p<0.05 for all). Notably, among four subjects (one normal, three AMD) exhibiting an atypical 'central dip' MPOD profile at baseline, all converted to the typical central peak profile after 8 weeks of supplementation [1]. In a separate randomized trial (MOST-N) using a meso-zeaxanthin-dominant formulation (10.6 mg MZ, 5.9 mg L, 1.2 mg Z), the greatest MPOD increase was observed at the central 0.25° eccentricity, consistent with meso-zeaxanthin's predominant foveal localization [2].

Macular pigment optical density AMD Retinal imaging

Cellular Antioxidant Efficacy: Meso-Zeaxanthin Attenuates H₂O₂-Induced Oxidative Stress in ARPE-19 Cells via MAPK Pathway Modulation

In ARPE-19 human retinal pigment epithelial cells exposed to H₂O₂-induced oxidative stress, meso-zeaxanthin treatment demonstrated quantifiable protective effects: enhanced cell viability, diminished malondialdehyde (MDA) levels, augmented activities of total superoxide dismutase (T-SOD) and glutathione peroxidase (GSH-PX), and attenuated ROS production. Mechanistically, meso-zeaxanthin downregulated ERK/JNK/P38MAPK expression in the MAPK pathway post-H₂O₂ exposure [1].

Retinal pigment epithelium Oxidative stress Cell-based assays

Clinical Glaucoma Trial: Macular Pigment Augmentation with Meso-Zeaxanthin-Containing Formulation Improves Mesopic Contrast Sensitivity Under Glare

In the ENIGMA double-masked randomized placebo-controlled trial (n=62 participants with open-angle glaucoma), supplementation with 10 mg lutein, 2 mg zeaxanthin, and 10 mg meso-zeaxanthin daily for 18 months produced a statistically significant increase in MPOD volume (F(3,111) = 89.31, MSE = 1656.9; p < 0.01). Post-hoc t-tests revealed significant MPOD volume increases at each study visit for the treatment group (p < 0.01 for all) with no change in placebo (p > 0.05). A statistically significant improvement in mesopic contrast sensitivity under glare conditions was observed at 18 months in the treatment group but not in placebo [1].

Glaucoma Contrast sensitivity Clinical trial

Evidence-Based Application Scenarios for Meso-Zeaxanthin (CAS 31272-50-1) in Research and Industry


Ophthalmic Nutraceutical Formulation Requiring Physiologically Complete Macular Carotenoid Profile

Based on the quantitative evidence that a 1:1:1 mixture of meso-zeaxanthin, lutein, and zeaxanthin quenches more singlet oxygen than any individual carotenoid at equivalent concentrations [1], and that meso-zeaxanthin-dominant formulations restore central MPOD architecture in atypical profiles [2], procurement of meso-zeaxanthin is essential for developing ocular health supplements targeting complete macular pigment replenishment. Formulations lacking meso-zeaxanthin will fail to replicate the foveal 1:1:1 stoichiometry and will exhibit suboptimal singlet oxygen scavenging capacity.

Bioavailability-Optimized Oral Delivery Systems for Meso-Zeaxanthin

Given the 70% lower plasma bioavailability of meso-zeaxanthin compared to (3R,3′R)-zeaxanthin per mg dose [3], and the demonstrated superiority of diacetate micromicellar formulations over free forms in oil [4], industrial procurement should prioritize meso-zeaxanthin diacetate or microencapsulated forms when developing oral supplements. Raw material specifications must account for the intrinsic bioavailability deficit, necessitating either higher meso-zeaxanthin content or advanced delivery technologies to achieve equivalent retinal deposition.

Clinical Trial Material for Glaucoma and Early AMD Intervention Studies

Evidence from the ENIGMA trial demonstrates that a formulation containing 10 mg meso-zeaxanthin with lutein and zeaxanthin produces statistically significant MPOD augmentation and improves mesopic contrast sensitivity under glare in glaucoma patients [5]. For clinical trials investigating macular pigment enhancement as an adjunctive therapy in glaucoma or early AMD, meso-zeaxanthin is a required component at doses approximating 10 mg/day, as validated by this class I evidence.

Retinal Pigment Epithelial Cell-Based Oxidative Stress Model Systems

For researchers utilizing ARPE-19 human retinal pigment epithelial cell models of oxidative stress, meso-zeaxanthin provides quantifiable cytoprotective effects including enhanced cell viability, reduced MDA, increased T-SOD and GSH-PX activities, and MAPK pathway modulation [6]. Procurement of pure meso-zeaxanthin (CAS 31272-50-1) enables reproducible in vitro investigation of carotenoid-mediated retinal protection mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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